2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one
Overview
Description
2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach might include:
Formation of the chromene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Quinoline ring synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Coupling of the chromene and quinoline rings: This step might involve the use of coupling reagents such as palladium catalysts under specific conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include:
Scaling up the reaction: Using larger reactors and continuous flow systems.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate their activity.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Chromene derivatives: Like coumarins, which have anticoagulant and anti-inflammatory effects.
Uniqueness
2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2,2-dimethylchromen-6-yl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-20(2)10-9-14-11-13(7-8-19(14)23-20)17-12-18(22)15-5-3-4-6-16(15)21-17/h3-12H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMTUAIRUTAJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3=CC(=O)C4=CC=CC=C4N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195801 | |
Record name | 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177266-34-9 | |
Record name | 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177266-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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